An ab initio investigation of zinc chloro complexes†‡§
Physical Chemistry Chemical Physics Pub Date: 2006-10-26 DOI: 10.1039/B610084H
Abstract
A series of geometry, frequency, and energy calculations of chloroaquazinc(II) complexes were carried out at up to the MP2/6-31+G* level. A thorough examination of all species up to and including hexacoordinate species, and with up to six chlorides, was carried out. The structures of the complexes are compared with
![Graphical abstract: An ab initio investigation of zinc chloro complexes](http://scimg.chem960.com/usr/1/B610084H.jpg)
![An ab initio investigation of zinc chloro complexes†‡§](https://scimg.chem960.com/usr/1/B610084H.jpg)
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